tert-Butyl 4-(2-fluoro-6-nitrophenoxy)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(2-fluoro-6-nitrophenoxy)piperidine-1-carboxylate: is a synthetic organic compound with the molecular formula C({16})H({21})FN({2})O({5}). This compound is notable for its structural complexity, featuring a piperidine ring substituted with a fluoro-nitrophenoxy group and a tert-butyl ester. It is used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(2-fluoro-6-nitrophenoxy)piperidine-1-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diamines.
Introduction of the Fluoro-Nitrophenoxy Group: This step involves the nucleophilic aromatic substitution (S(_N)Ar) reaction where a fluoro-nitrophenol derivative reacts with the piperidine ring.
Esterification: The final step is the esterification of the piperidine nitrogen with tert-butyl chloroformate under basic conditions to form the tert-butyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound would involve:
Large-scale synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yield.
Purification: Employing techniques such as crystallization, distillation, and chromatography to achieve high purity of the final product.
Quality Control: Implementing rigorous quality control measures to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluoro group can be substituted by nucleophiles in S(_N)Ar reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Replacement of the fluoro group with various nucleophiles.
Scientific Research Applications
Chemistry
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Biological Probes: Utilized in the development of probes for studying biological systems.
Medicine
Drug Development: Investigated for potential pharmacological activities and as a building block in drug synthesis.
Industry
Material Science: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which tert-Butyl 4-(2-fluoro-6-nitrophenoxy)piperidine-1-carboxylate exerts its effects depends on its application:
Chemical Reactions: Acts as a nucleophile or electrophile in various organic reactions.
Biological Systems: Interacts with specific molecular targets, potentially affecting enzyme activity or receptor binding.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(2-chloro-6-nitrophenoxy)piperidine-1-carboxylate
- tert-Butyl 4-(2-bromo-6-nitrophenoxy)piperidine-1-carboxylate
Uniqueness
- Fluoro Substitution : The presence of a fluoro group imparts unique electronic properties, affecting the compound’s reactivity and interaction with biological targets.
- Nitro Group : The nitro group can be reduced to an amino group, providing versatility in chemical modifications.
Biological Activity
tert-Butyl 4-(2-fluoro-6-nitrophenoxy)piperidine-1-carboxylate is a synthetic organic compound characterized by the molecular formula C16H21FN2O5 and a molecular weight of 340.35 g/mol. This compound features a piperidine ring, which is integral to many pharmaceutical applications, and includes a tert-butyl carboxylate group along with a fluoro-nitrophenoxy substituent. Its unique structure makes it valuable in medicinal chemistry, particularly in drug development and organic synthesis.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
Key Properties:
- Molecular Formula: C16H21FN2O5
- Molecular Weight: 340.35 g/mol
- CAS Number: 1233958-46-7
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl 4-hydroxy piperidine-1-carboxylate with 2-fluoro-6-nitrophenol in the presence of a base, such as potassium tert-butoxide, within a solvent like tetrahydrofuran at low temperatures.
Anticancer Activity
Research into similar compounds indicates that piperidine derivatives can exhibit significant anticancer properties. For instance, certain derivatives have been shown to induce apoptosis in cancer cell lines through mechanisms involving increased p53 expression and activation of caspase pathways .
Case Study:
In a study evaluating various piperidine derivatives, compounds exhibiting structural similarities to this compound demonstrated cytotoxic effects against MCF-7 (breast cancer) cells, with IC50 values in the micromolar range .
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF-7 | 0.65 | Apoptosis via caspase activation |
Compound B | HeLa | 2.41 | Induction of p53 expression |
Applications in Medicinal Chemistry
Due to its structural characteristics, this compound serves as a valuable building block in the synthesis of more complex pharmaceutical agents. The ability to modify its functional groups allows for the development of targeted therapies for various diseases.
Properties
IUPAC Name |
tert-butyl 4-(2-fluoro-6-nitrophenoxy)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O5/c1-16(2,3)24-15(20)18-9-7-11(8-10-18)23-14-12(17)5-4-6-13(14)19(21)22/h4-6,11H,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZBMUKXSQHLNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=C(C=CC=C2F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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